molecular formula C17H28N2O2 B2395678 tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate CAS No. 1697288-42-8

tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate

Cat. No.: B2395678
CAS No.: 1697288-42-8
M. Wt: 292.423
InChI Key: SRLCTZQGQIABPH-UHFFFAOYSA-N
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Description

tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate is a synthetic organic compound with the molecular formula C17H28N2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-1-(1-phenylethylamino)propan-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCTZQGQIABPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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